(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, diphenylphosphino groups, and a sulfinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of the trifluoromethyl-substituted aromatic compound, followed by the introduction of the diphenylphosphino group through a palladium-catalyzed coupling reaction. The final step involves the addition of the sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to modulate specific biochemical pathways. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Tris(2,2,2-trifluoroethyl) borate: Used in organic synthesis, particularly in amidation reactions.
Uniqueness
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of trifluoromethyl, diphenylphosphino, and sulfinamide groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in catalysis, material science, and medicinal chemistry.
Properties
Molecular Formula |
C32H30F6NOPS |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42?/m1/s1 |
InChI Key |
AEPFTTAAOMKDCM-MRQBGNCASA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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